molecular formula C6H10BrN3 B2434462 5-Bromo-1-(2-methylpropyl)-1,2,4-triazole CAS No. 1505238-82-3

5-Bromo-1-(2-methylpropyl)-1,2,4-triazole

Cat. No.: B2434462
CAS No.: 1505238-82-3
M. Wt: 204.071
InChI Key: KADGVJIIKWUHEV-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methylpropyl)-1,2,4-triazole: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the 5-position and an isobutyl group at the 1-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-1-(2-methylpropyl)-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry due to its triazole ring, which is a common motif in many bioactive molecules. It can be used in the development of antifungal, antibacterial, and anticancer agents.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and materials with specific properties. Its versatility makes it a useful component in various industrial applications.

Safety and Hazards

The safety information for 5-Bromo-1-(2-methylpropyl)-1,2,4-triazole indicates that it has some hazards associated with it. The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2-methylpropyl)-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-bromo-1H-1,2,4-triazole with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-(2-methylpropyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazole derivative, while oxidation can produce a triazole N-oxide.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methylpropyl)-1,2,4-triazole depends on its specific application. In medicinal chemistry, the triazole ring can interact with biological targets such as enzymes or receptors. The bromine atom and isobutyl group can influence the compound’s binding affinity and selectivity. The molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    5-Bromo-1H-1,2,4-triazole: Lacks the isobutyl group, making it less hydrophobic.

    1-(2-Methylpropyl)-1H-1,2,4-triazole: Lacks the bromine atom, affecting its reactivity.

    5-Bromo-1-(2-methylpropyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.

Uniqueness: 5-Bromo-1-(2-methylpropyl)-1,2,4-triazole is unique due to the combination of the bromine atom and the isobutyl group, which can influence its chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-1-(2-methylpropyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-5(2)3-10-6(7)8-4-9-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADGVJIIKWUHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505238-82-3
Record name 5-bromo-1-(2-methylpropyl)-1H-1,2,4-triazole
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